N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide
Description
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide is a chiral propanamide derivative characterized by a tetrahydrofuran (oxolane) scaffold substituted with a hydroxyl group at the 4-position and a propanamide moiety at the 3-position. The (3R,4R) stereochemistry of the oxolane ring is critical for its molecular interactions, particularly in biological systems.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H13NO3/c1-2-7(10)8-5-3-11-4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6+/m1/s1 |
InChI Key |
BVXGIUFQJCCMCT-RITPCOANSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1COC[C@@H]1O |
Canonical SMILES |
CCC(=O)NC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide typically involves the reaction of a suitable oxolane derivative with a propanamide precursor under controlled conditions. One common method includes the use of N-acetyl glucosamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide with structurally or functionally related propanamide derivatives, focusing on substituents, stereochemistry, and biological targets.
Substituted Pyrrolidine/Pyrrolidinone Derivatives
- Structural Insights: The target compound’s oxolane ring differs from pyrrolidinone derivatives (e.g., APOL1 inhibitor in ), which feature a lactam ring. Fluorination (as in ) enhances metabolic stability and target affinity.
- Activity: The APOL1 inhibitor demonstrates functional inhibition via hydrophobic interactions with the indole-pyrrolidinone core, while fluorinated pyrrolidine propanamides (e.g., ) target EGFR mutants through covalent bonding.
Sulfonamide-Containing Propanamides
- Comparison : The sulfonamide group in enhances hydrogen bonding with carbonic anhydrase’s zinc center, a feature absent in the target compound. The tert-butyl group improves lipophilicity and membrane permeability.
Aryl-Substituted Propanamides
- Functional Differences : Aryl-propanamides in and prioritize bulkier substituents (e.g., biphenyl, cyclohexyl) for hydrophobic binding. Hydroxamic acids (e.g., ) exhibit radical scavenging activity, unlike the target compound’s unmodified amide group.
Other Propanamide Derivatives
- Key Observations : The dihydroxyoxolane derivative in targets bacterial enzymes via hydrogen bonding, while purine-conjugated propanamides () achieve mutant-selective EGFR inhibition.
Biological Activity
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
This compound can be described by its chemical formula and structural characteristics. The compound features a hydroxyl group on a sugar-like oxolane ring, which may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential lead for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies revealed that it inhibits the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
- Results : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment :
- Objective : To assess the impact on cancer cell viability.
- Methodology : MTT assay on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Results : IC50 values were determined to be 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating potent anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For antimicrobial action, it is believed to interfere with peptidoglycan synthesis in bacterial cell walls. In cancer cells, it may modulate signaling pathways related to apoptosis and cell cycle regulation.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Methodology | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | 32 µg/mL |
| Antimicrobial | Escherichia coli | Disc diffusion | 32 µg/mL |
| Anticancer | MCF-7 | MTT assay | 15 µM |
| Anticancer | PC-3 | MTT assay | 20 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
